molecular formula C17H22N2O4 B2388885 Ethyl 2-((1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate CAS No. 1207043-02-4

Ethyl 2-((1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate

Cat. No.: B2388885
CAS No.: 1207043-02-4
M. Wt: 318.373
InChI Key: QYFBFCVDBRDBHG-UHFFFAOYSA-N
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Description

Ethyl 2-((1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate is a heterocyclic compound featuring a tetrahydroquinoline core substituted with an isobutyryl group at position 1 and an ethyl 2-oxoacetate moiety linked via an amino group at position 5. This structure combines a rigid bicyclic system with flexible ester and amide functionalities, making it a candidate for pharmaceutical and materials science applications. Its synthesis likely involves coupling an isobutyryl-substituted tetrahydroquinoline amine with ethyl chlorooxoacetate, analogous to methods described for related compounds .

Properties

IUPAC Name

ethyl 2-[[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-4-23-17(22)15(20)18-13-8-7-12-6-5-9-19(14(12)10-13)16(21)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFBFCVDBRDBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-((1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the isobutyryl group: This step involves the acylation of the tetrahydroquinoline core using isobutyryl chloride in the presence of a base such as pyridine.

    Formation of the ethyl ester: The final step involves the esterification of the intermediate product with ethyl oxalyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative catalysts.

Chemical Reactions Analysis

Ethyl 2-((1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles such as amines or alcohols replace the ethyl group, forming amides or other esters.

Scientific Research Applications

Ethyl 2-((1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-((1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Data Table: Key Analogues and Properties

Compound Name Core Structure Substituents Key Properties/Activities Reference
Target Compound Tetrahydroquinoline 1-Isobutyryl, 7-ethyl oxoacetate N/A (Theoretical) -
Ethyl 2-((2-nitrophenyl)amino)-2-oxoacetate Phenyl 2-Nitro High reactivity, 92% yield
2-Amino-3-(2-oxo-tetrahydroquinolin-7-yl)ethyl propanoate Tetrahydroquinoline 7-Propanoate LFA-1/ICAM-1 antagonist
Ethyl 2-(3-oxo-tetrahydroquinoxalin-2-yl)acetate Quinoxaline 3-Oxo N–H···O crystal packing
Ethyl 2-((3-aminophenyl)amino)-2-oxoacetate Phenyl 3-Amino 98% similarity, enhanced solubility

Biological Activity

Ethyl 2-((1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which incorporates a tetrahydroquinoline core and an ethyl ester functional group. This article aims to explore the biological activity of this compound through a detailed review of research findings, case studies, and synthesis methods.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O4C_{15}H_{18}N_{2}O_{4} with a molecular weight of approximately 290.31 g/mol. The compound features an ethyl ester group attached to a 1-isobutyryl-1,2,3,4-tetrahydroquinoline moiety, which contributes to its distinctive chemical properties.

PropertyValue
Molecular FormulaC15H18N2O4C_{15}H_{18}N_{2}O_{4}
Molecular Weight290.31 g/mol
Structure FeaturesEthyl ester and tetrahydroquinoline core

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research conducted by demonstrated that the compound effectively inhibited the growth of various bacterial strains, suggesting its potential application as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted in showed that this compound inhibited cancer cell proliferation and migration in vitro. The mechanism of action appears to involve the modulation of specific molecular targets such as enzymes and receptors involved in cancer progression.

The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. For instance, it may interact with protein kinases or other signaling molecules that play crucial roles in cell growth and survival pathways .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several pathogenic bacteria. The results indicated a dose-dependent inhibition of bacterial growth with minimal cytotoxicity towards human cells. This suggests a favorable therapeutic index for potential clinical use .

Study 2: Anticancer Effects

A recent investigation assessed the effects of the compound on human cancer cell lines. The findings revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis in cancer cells. The study concluded that this compound possesses promising anticancer properties warranting further exploration in vivo .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Tetrahydroquinoline Core : This is achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine in the presence of an acid catalyst.
  • Introduction of Isobutyryl Group : Acylation of the tetrahydroquinoline core using isobutyryl chloride in the presence of a base such as pyridine.
  • Esterification : The final step involves esterification with ethyl oxalyl chloride in the presence of a base like triethylamine .

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